molecular formula C7H10N4O2 B13091024 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide CAS No. 75680-97-6

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide

Cat. No.: B13091024
CAS No.: 75680-97-6
M. Wt: 182.18 g/mol
InChI Key: BIYKFOVJKCBPQT-UHFFFAOYSA-N
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Description

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide is a compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method involves the reaction of 3-chloropyridazine with 2-aminoethanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-((2-oxoethyl)amino)pyridazine-3-carboxamide.

    Reduction: Formation of 6-((2-hydroxyethyl)amino)pyridazine-3-amine.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine-3-carboxamide: Lacks the hydroxyethylamino group, which may affect its biological activity.

    6-Aminopyridazine-3-carboxamide: Contains an amino group instead of the hydroxyethylamino group, leading to different reactivity and applications.

    6-((2-Hydroxyethyl)amino)pyridazine-3-thiol: Contains a thiol group instead of a carboxamide group, which can significantly alter its chemical properties.

Uniqueness

6-((2-Hydroxyethyl)amino)pyridazine-3-carboxamide is unique due to the presence of both the hydroxyethylamino and carboxamide groups. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects distinguish it from other similar compounds.

Properties

CAS No.

75680-97-6

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

6-(2-hydroxyethylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C7H10N4O2/c8-7(13)5-1-2-6(11-10-5)9-3-4-12/h1-2,12H,3-4H2,(H2,8,13)(H,9,11)

InChI Key

BIYKFOVJKCBPQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)N)NCCO

Origin of Product

United States

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